![molecular formula C20H26N2O3 B2577053 3-cyclopentyl-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propanamide CAS No. 851406-14-9](/img/structure/B2577053.png)
3-cyclopentyl-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propanamide
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Overview
Description
3-cyclopentyl-N-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)propanamide, also known as CP-544326, is a small molecule drug that has been studied for its potential therapeutic applications. It is a selective antagonist of the neurokinin-1 (NK1) receptor, which is involved in the regulation of pain, inflammation, and mood.
Scientific Research Applications
Synthesis and Structural Analysis
Quinoline derivatives, such as those synthesized in studies on azabenzocycloheptenones and tetrahydroquinolin-4-ones, showcase the versatility of quinoline compounds in organic synthesis. For instance, the Dieckmann cyclisation technique has been employed to create methyl 1,2,3,4-tetrahydro-4-oxoquinoline-3-carboxylate, demonstrating a method for constructing complex cyclic structures from simpler precursors (Proctor, Ross, & Tapia, 1972). Similarly, research on the synthesis, crystal structure, and biological activity of N-((6-bromo-2-methoxyquinolin-3-yl)(phenyl)methyl)-N-(1-adamantyl)-3-(dimethylamino) propanamide underscores the potential of quinoline derivatives in medicinal chemistry, highlighting their antimycobacterial properties (Bai et al., 2012).
Biological Activities
The study of quinoline derivatives extends into biological activities, with several compounds exhibiting antimicrobial, antileukemic, and antibacterial properties. For example, research on the synthesis and antimicrobial activity of succinimido(2-aryl-4-oxo-3-{((quinolin-8-yloxy)acetyl)amino}-1,3-thiazolidin-5-yl)acetates reveals significant inhibition of bacterial and fungal growth, suggesting the potential of quinoline derivatives in developing new antimicrobial agents (Ahmed et al., 2006). Additionally, compounds like cilostamide, synthesized from quinolinone derivatives, have been identified as selective inhibitors of the phosphodiesterases (PDE3) enzyme, indicating their importance in therapeutic applications (Seyedi, Sadeghian, & Arghiani, 2008).
Chemical Reactions and Methodologies
The exploration of chemical reactions and methodologies involving quinoline derivatives also contributes to the understanding of their scientific applications. Studies on the cyclization of ethyl cyanoacetate with salicylaldehyde or 3-methoxysalicylaldehyde highlight the synthetic versatility of quinoline derivatives in creating various substituted benz[f]isoquinolines (Sakurai, Midorikawa, & Hashimoto, 1970). Furthermore, research into palladium-assisted organic reactions presents a novel approach to isoquinoline ring synthesis, illustrating the utility of these compounds in complex organic syntheses (Barr, Dyke, & Quessy, 1983).
Mechanism of Action
Target of Action
Related compounds such as ccg-1423 have been reported to interact with myocardin-related transcription factor a (mrtf-a), a critical factor for epithelial–mesenchymal transition .
Mode of Action
It’s known that ccg-1423, a related compound, inhibits the nuclear accumulation of mrtf-a . This inhibition is achieved by preventing the interaction between MRTF-A and importin α/β1
Biochemical Pathways
Related compounds like ccg-1423 have been shown to influence the rho/srf pathway . This pathway plays a crucial role in various cellular functions, including cell migration and tissue fibrosis .
Result of Action
Related compounds like ccg-1423 have been shown to inhibit cellular events mediated by mrtf-a, including serum response factor-mediated gene expression and cell migration
properties
IUPAC Name |
3-cyclopentyl-N-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-25-17-8-7-15-12-16(20(24)22-18(15)13-17)10-11-21-19(23)9-6-14-4-2-3-5-14/h7-8,12-14H,2-6,9-11H2,1H3,(H,21,23)(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOMBNOLWENGWPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=O)CCC3CCCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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